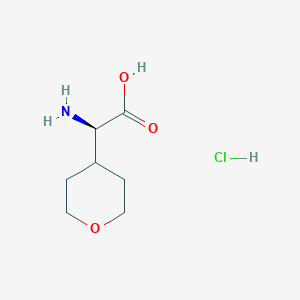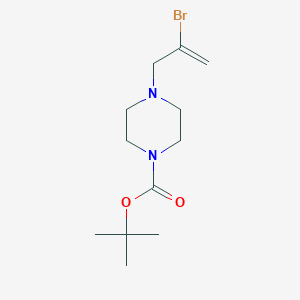
2-(2,4-二氟苯基)丙酸
描述
2-(2,4-Difluorophenyl)propanoic acid is a chemical compound with the CAS Number: 1250572-63-4 . It has a molecular weight of 186.16 . The IUPAC name for this compound is 2-(2,4-difluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 2-(2,4-Difluorophenyl)propanoic acid is1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . Physical and Chemical Properties Analysis
2-(2,4-Difluorophenyl)propanoic acid is a powder at room temperature .科学研究应用
吸附和污染物去除
除草剂的吸附 Kamaraj等人(2015年)的研究表明,通过电化学方法生成的氢氧化铝可用于吸附水溶液中的除草剂,如2-(2,4-二氯苯氧)丙酸。该研究提出了一种可持续的方法,展示了在最佳条件下的高达93.0%的去除效率,表明在环境清理应用中具有潜力Kamaraj et al., 2015。
对土壤和矿物质的吸附 Werner等人(2012年)对苯氧基除草剂,如2-(2,4-二氯苯氧)丙酸进行的吸附实验显示,土壤有机物和铁氧化物是重要的吸附剂。这项研究为了解这类除草剂与土壤和矿物质的相互作用提供了宝贵的见解,这对于理解它们的环境影响和行为至关重要Werner et al., 2012。
化学合成和表征
衍生物的合成 Chen等人(2016年)的研究侧重于合成2-乙酰氧基-3-(3,4-二乙酰氧基苯基)丙酸,这是一种旨在增强化学稳定性和脂溶性的衍生物。这项研究虽然不直接涉及2-(2,4-二氟苯基)丙酸,但突显了为各种应用创造具有改进特性的衍生物的潜力Chen et al., 2016。
制药化合物的多晶形态 Vogt等人(2013年)探讨了一种制药化合物的多晶形态,阐明了理解和表征不同晶体形式的重要性。这对制药行业至关重要,因为不同的多晶形态可能具有不同的稳定性、溶解度和生物利用度Vogt et al., 2013。
杀虫剂和除草剂分析
血液中的苯氧烷基酸除草剂 Xin等人(2008年)开发了一种方法,用于检测血液中的苯氧烷基酸除草剂,如2-(2,4-二氯苯氧)丙酸。这突显了监测和分析生物样本中杀虫剂水平的重要性,出于健康和安全原因Xin et al., 2008。
环境监测和清理
酸性除草剂的对映体分离 Rosales-Conrado等人(2008年)对光学异构体的苯氧基酸除草剂进行了研究,包括2-(2,4-二氯苯氧)丙酸,提供了一种分离对映体的方法,这对于理解除草剂在环境中的行为和潜在毒理效应至关重要Rosales-Conrado et al., 2008。
安全和危害
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2-(2,4-Difluorophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-(2,4-Difluorophenyl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-(2,4-Difluorophenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,4-Difluorophenyl)propanoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2,4-Difluorophenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including liver and kidney toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-(2,4-Difluorophenyl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of fatty acids and other biomolecules. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the production of short-chain fatty acids, which are important for maintaining energy balance and normal physiological functions .
Transport and Distribution
Within cells and tissues, 2-(2,4-Difluorophenyl)propanoic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are crucial for its overall efficacy and function in biochemical processes .
Subcellular Localization
The subcellular localization of 2-(2,4-Difluorophenyl)propanoic acid is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQVSIADQYTHLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250572-63-4 | |
| Record name | 2-(2,4-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid](/img/structure/B1441370.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide](/img/structure/B1441378.png)
![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)

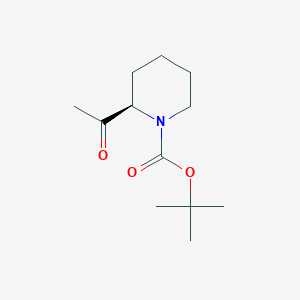
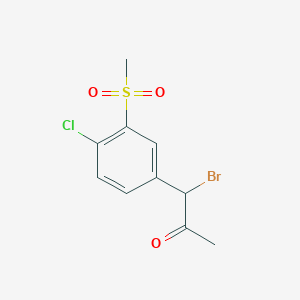
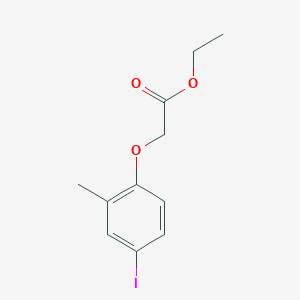

![Benzoic acid, 4-[(4-bromophenyl)sulfonyl]-, ethyl ester](/img/structure/B1441389.png)
